molecular formula C6H11N3O B2944691 5-Methyl-2,5,7-triazaspiro[3.4]octan-8-one CAS No. 742694-76-4

5-Methyl-2,5,7-triazaspiro[3.4]octan-8-one

Cat. No.: B2944691
CAS No.: 742694-76-4
M. Wt: 141.174
InChI Key: BMCFUMALFUOILZ-UHFFFAOYSA-N
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Description

5-Methyl-2,5,7-triazaspiro[3.4]octan-8-one is a heterocyclic compound that features a unique spiro structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of multiple nitrogen atoms within its structure makes it a versatile candidate for various chemical reactions and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2,5,7-triazaspiro[3.4]octan-8-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a diamine with a carbonyl compound, followed by cyclization to form the spiro structure. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and reactors can help maintain consistent reaction conditions, leading to a more reliable production process. Additionally, purification steps such as crystallization or chromatography are employed to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2,5,7-triazaspiro[3.4]octan-8-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

5-Methyl-2,5,7-triazaspiro[3.4]octan-8-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s ability to interact with biological molecules makes it a candidate for studying enzyme inhibition and protein binding.

    Medicine: Research is ongoing into its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.

    Industry: Its unique structure and reactivity make it useful in the development of new polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Methyl-2,5,7-triazaspiro[3.4]octan-8-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules. For example, in medicinal chemistry, the compound may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-2,5,7-triazaspiro[3.4]octan-6-one: This compound is structurally similar but differs in the position of the carbonyl group.

    2,5,7-Triazaspiro[3.4]octan-8-one: Lacks the methyl group present in 5-Methyl-2,5,7-triazaspiro[3.4]octan-8-one.

    5-Methyl-2,5,7-triazaspiro[3.4]octane: Lacks the carbonyl group, making it less reactive in certain chemical reactions.

Uniqueness

This compound stands out due to its specific spiro structure and the presence of multiple nitrogen atoms, which confer unique reactivity and interaction potential. This makes it a valuable compound for various applications, particularly in fields requiring specific molecular interactions and reactivity.

Properties

IUPAC Name

5-methyl-2,5,7-triazaspiro[3.4]octan-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O/c1-9-4-8-5(10)6(9)2-7-3-6/h7H,2-4H2,1H3,(H,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMCFUMALFUOILZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CNC(=O)C12CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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